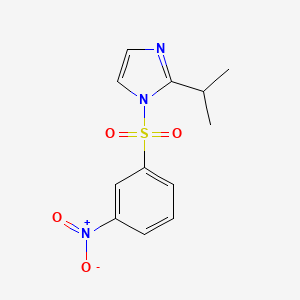
2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of nitroimidazoles. This compound has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer research. The structural formula for this compound is C₁₃H₁₅N₃O₃S, characterized by an imidazole ring substituted with an isopropyl group and a 3-nitro-benzenesulfonyl moiety. The presence of the nitro group is essential for its biological efficacy, as it facilitates the generation of reactive oxygen species upon reduction, which plays a crucial role in its mechanism of action.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. Similar compounds within the nitroimidazole class have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves the generation of reactive intermediates that can disrupt cellular functions in bacteria.
Comparative Antimicrobial Efficacy
| Compound Name | Target Bacteria | Mechanism of Action |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Generation of reactive oxygen species |
| Metronidazole | Anaerobic bacteria | Disruption of DNA synthesis |
| Tinidazole | Protozoal infections | Inhibition of nucleic acid synthesis |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies suggest that it may interact with enzymes involved in metabolic pathways, potentially leading to the inhibition or modulation of these pathways. For instance, related nitroimidazoles have been observed to disrupt electron transport chains in cancer cells, leading to apoptosis.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against M. tuberculosis . Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound, suggesting a dose-dependent response.
- Anticancer Mechanism Investigation : Another study explored the anticancer mechanisms of related nitroimidazoles and found that they could induce cell cycle arrest and apoptosis in tumor cells through oxidative stress pathways.
Synthesis and Structural Insights
The synthesis of this compound typically involves treating 2-isopropylimidazole with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction facilitates nucleophilic attack on the sulfonyl chloride, leading to the formation of the desired product.
Structural Features
The unique structural features contribute significantly to its biological activity:
- Imidazole Ring : Provides basicity and potential for protonation.
- Nitro Group : Essential for bioactivation and generation of reactive species.
- Sulfonamide Moiety : Enhances solubility and reactivity.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-9(2)12-13-6-7-14(12)20(18,19)11-5-3-4-10(8-11)15(16)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDBWJCKUIJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














